4,4'-Diphenoxybenzophenone

Photoinitiation UV Curing Acrylate Polymerization

PAEK researchers requiring precise monomer control face limited options for electrophilic polycondensation. DPBP enables Friedel-Crafts polymerization to produce para-linked ether-ketone backbones with tailored thermal profiles. • 8-fold faster UV cure vs. benzophenone for SLA/DLP 3D printing and high-speed inkjet coatings. • Terpolymers with lower Tm while retaining heat resistance improve melt processability for injection molding. • One-pot synthesis of carboxyl-functionalized soluble PAEKs for membranes and ion-exchange resins. ≥98% purity crystalline solid; ambient shipping; in-stock for immediate dispatch.

Molecular Formula C25H18O3
Molecular Weight 366.4 g/mol
CAS No. 14984-21-5
Cat. No. B076987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Diphenoxybenzophenone
CAS14984-21-5
Molecular FormulaC25H18O3
Molecular Weight366.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
InChIInChI=1S/C25H18O3/c26-25(19-11-15-23(16-12-19)27-21-7-3-1-4-8-21)20-13-17-24(18-14-20)28-22-9-5-2-6-10-22/h1-18H
InChIKeyBSILAEQTGTZMIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4'-Diphenoxybenzophenone Technical Baseline


4,4'-Diphenoxybenzophenone (DPBP; CAS 14984-21-5; molecular formula C25H18O3; molecular weight 366.41 g/mol) is an aromatic diaryl ketone featuring two terminal phenoxy groups . It is classified as a high-performance monomer, primarily utilized in the synthesis of poly(arylene ether ketones) (PAEKs) via Friedel-Crafts electrophilic polymerization [1]. The compound is a crystalline solid with a reported melting point range of 147–151 °C and a commercial purity specification typically ≥98% . Its structure enables the formation of para-linked, ether-ketone backbones, which are essential for achieving the thermal stability and mechanical integrity required in advanced engineering thermoplastics.

Polymerization Electrophilic Friedel-Crafts polycondensation for PAEK synthesis
Monomer type Aromatic diaryl ketone with terminal phenoxy groups
Physical form Crystalline solid; high-purity monomer specification

4,4'-Diphenoxybenzophenone: Why Substitution Fails


In the synthesis of poly(arylene ether ketones), the choice of monomer directly dictates the regiochemistry, chain flexibility, and thermal profile of the final polymer. 4,4'-Diphenoxybenzophenone (DPBP) cannot be substituted with simpler dihalo analogs like 4,4'-difluorobenzophenone without fundamentally altering the polymerization mechanism [1]. DPBP participates in electrophilic Friedel-Crafts polycondensation via its activated aromatic rings, whereas difluorobenzophenone requires nucleophilic aromatic substitution [1]. This mechanistic divergence leads to different chain architectures, residual catalyst profiles, and macroscopic properties. Furthermore, DPBP enables the one-pot synthesis of soluble, carboxyl-functionalized PAEKs—a process that is not accessible using non-functionalized dihalo monomers [2]. The quantitative evidence below confirms that DPBP imparts distinct performance advantages in photoinitiation efficiency and polymer thermal behavior that are not replicated by its closest analogs.

Polymerization mechanism mismatch DPBP reacts via electrophilic substitution; difluorobenzophenone requires nucleophilic aromatic substitution, which alters chain architecture and residual catalyst profiles.
One-pot functionalization not accessible Carboxyl-functionalized PAEKs are uniquely obtainable through DPBP-based anhydride comonomer routes; dihalo monomers do not support this pathway.
Thermal and photoinitiation property divergence DPBP-derived polymers show distinct cure speed, Tg, and Tm/Td profiles that may not transfer to polymers from alternative monomers.

4,4'-Diphenoxybenzophenone Comparative Evidence


UV Cure Speed vs Benzophenone

When evaluated as a photoinitiator in the UV-induced polymerization of acrylic monomers, 4,4'-diphenoxybenzophenone (DPBP) demonstrated an 8-fold increase in cure speed relative to unsubstituted benzophenone [1]. This direct comparison was performed using real-time infrared spectroscopy to monitor polymerization kinetics [1].

Cure speed vs benzophenone
Head-to-head
8× faster photoinitiation
Supports rapid UV-curing workflow selection
IR kinetics; acrylic monomers
Photoinitiation UV Curing Acrylate Polymerization

Lower Tm, Equivalent Heat Resistance vs PEKEKK

Terpolymers synthesized from 4,4'-diphenoxybenzophenone (DPOBP), 4,4'-diphenoxydiphenylsulfone (DPODPS), and terephthaloyl chloride (TPC) exhibited lower melting temperatures (Tm) compared to the homopolymer poly(ether ketone ether ketone ketone) (PEKEKK) [1]. Notably, despite the reduced Tm, the heat-resistance properties (as measured by thermal decomposition temperature, Td) of the terpolymers remained as good as those of PEKEKK [1].

Tm/Td vs PEKEKK
Cross-study
Lower Tm; comparable Td
Processability gain without thermal performance loss
Terpolymers with DPOBP; solution polycondensation
Polymer Synthesis Thermal Properties PAEK Modification

Elevated Tg Compared to PEKEKK

Copolymers synthesized from 4,4'-diphenoxybenzophenone (DPBP), 4,4'-di(α-naphthoxy)benzophenone (DNBP), and terephthaloyl chloride (TPC) displayed a higher glass transition temperature (Tg) than pure poly(ether ketone ether ketone ketone) (PEKEKK) [1]. This increase in Tg was accompanied by a decrease in melting temperature (Tm) and crystallinity (Xc) as the naphthalene-containing comonomer content increased [1].

Tg vs PEKEKK
Cross-study
Higher Tg than PEKEKK
Indicates improved dimensional stability at temperature
Copolymers with DNBP; solution copolycondensation
Polymer Engineering Thermal Analysis Copolymer Design

4,4'-Diphenoxybenzophenone: Key Applications


High-Speed UV-Curable Coatings and 3D Printing Resins

Based on the direct head-to-head evidence of an 8-fold increase in cure speed relative to benzophenone [1], 4,4'-diphenoxybenzophenone is the superior photoinitiator choice for formulations requiring rapid polymerization under UV light. This includes industrial coatings, high-speed inkjet inks, and stereolithography (SLA) or digital light processing (DLP) 3D printing resins, where minimizing layer cure time directly impacts manufacturing throughput.

Processable PAEK Copolymers for Injection Molding

The cross-study evidence showing that DPBP-containing terpolymers achieve lower melting temperatures (Tm) while retaining heat resistance comparable to PEKEKK [1] supports its use in synthesizing PAEK copolymers with improved melt processability. This is critical for injection molding of complex parts for the automotive, aerospace, and electronics industries, where high melt viscosity of pure PAEKs often limits design freedom and increases energy costs.

Thermally Stable Copolymers for Automotive and Aerospace

The evidence that DPBP-based copolymers exhibit elevated glass transition temperatures (Tg) relative to pure PEKEKK [1] validates their application in environments requiring sustained dimensional stability at elevated temperatures. This includes under-the-hood automotive components, aerospace interior panels, and high-temperature electrical insulation, where softening or deformation under continuous thermal load would constitute a critical failure.

Carboxyl-Functionalized PAEK Precursors for Coatings and Membranes

The one-pot synthesis of soluble poly(aryl ether-ketone)s with pendant carboxyl groups from DPBP, terephthaloyl chloride, and trimellitic anhydride acid chloride [1] enables the production of functionalized PAEK precursors. These soluble polymers can be solution-cast into high-performance coatings, membranes for gas separation, or ion-exchange resins. This application scenario is uniquely enabled by DPBP's participation in electrophilic copolymerization with anhydride-functionalized comonomers [1].

Application
Selection Property
Validation Focus
UV-curable coatings & 3D printing resins
Photoinitiator cure speed profile
Throughput under UV exposure
Injection-moldable PAEK copolymers
Melt-processing window (Tm)
Heat resistance retention
High-temp automotive & aerospace components
Glass transition temperature (Tg)
Dimensional stability under thermal load
Carboxyl-functionalized PAEK precursors
Pendant carboxyl group incorporation
Solubility & membrane castability

Technical Documentation Hub

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